sodium 1H-1,2,4-triazole-3-sulfonate

Coordination chemistry Metallodrug design Bridging ligand geometry

Sodium 1H-1,2,4-triazole-3-sulfonate (CAS 13789-31-6) is a water-soluble sodium salt of 1H-1,2,4-triazole-3-sulfonic acid, belonging to the class of sulfonate-functionalized azole heterocycles. The compound features a 1,2,4-triazole ring directly substituted with a sulfonate group at the 3-position, which exists in a prototropic tautomeric equilibrium between the 1H- and 4H-tautomeric forms—a property that fundamentally influences its coordination chemistry and reactivity.

Molecular Formula C2H2N3NaO3S
Molecular Weight 171.11 g/mol
Cat. No. B13242509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1H-1,2,4-triazole-3-sulfonate
Molecular FormulaC2H2N3NaO3S
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C2H3N3O3S.Na/c6-9(7,8)2-3-1-4-5-2;/h1H,(H,3,4,5)(H,6,7,8);/q;+1/p-1
InChIKeyULQKKLNLSNKQJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1H-1,2,4-triazole-3-sulfonate – Chemical Identity and Procurement-Relevant Profile


Sodium 1H-1,2,4-triazole-3-sulfonate (CAS 13789-31-6) is a water-soluble sodium salt of 1H-1,2,4-triazole-3-sulfonic acid, belonging to the class of sulfonate-functionalized azole heterocycles . The compound features a 1,2,4-triazole ring directly substituted with a sulfonate group at the 3-position, which exists in a prototropic tautomeric equilibrium between the 1H- and 4H-tautomeric forms—a property that fundamentally influences its coordination chemistry and reactivity . It is supplied as a white crystalline solid with a molecular formula of C₂H₂N₃NaO₃S and a molecular weight of 171.11 g/mol, typically at ≥95% purity, and requires storage at 2–8 °C in sealed, moisture-free conditions to maintain stability .

3-sulfonate triazole: supports rigid N,N′-bridging geometry for dinuclear complexes
Sodium salt form: high aqueous solubility for green synthesis protocols
Prototropic tautomerism: may enable adaptive metal coordination modes

Why Sodium 1H-1,2,4-triazole-3-sulfonate Cannot Be Replaced by Generic Triazole Sulfonates


Generic substitution among triazole sulfonates overlooks critical structure–function relationships that govern coordination behavior and application performance. Sodium 1H-1,2,4-triazole-3-sulfonate possesses the sulfonate group directly at the triazole 3-position, which—unlike 4-substituted analogs where the sulfonate is tethered via a spacer—enables a rigid, end-to-end (−1,4) N,N′-bridging coordination mode between two metal centers, a geometry that is sterically and electronically inaccessible to 4-(triazol-4-yl)benzenesulfonate or 4-(triazol-4-yl)ethanesulfonate ligands [1]. Furthermore, the position of the acidic proton (N1–H versus N4–H) is not fixed; the compound exists in a tautomeric equilibrium that can be shifted by metal coordination, solvent, or pH, whereas N4-substituted analogs lock the tautomer and eliminate this adaptive coordination capability [2]. These molecular-level differences produce measurable divergences in complex geometry, cytotoxic potency, and photoluminescent properties that render simple in-class substitution scientifically invalid for applications where coordination architecture dictates function.

4-substituted sulfonates
May shift to N1,N2-bis-bidentate topology, losing rigid N,N′-bridging geometry
Tautomer-locked N4-methyl analogs
May eliminate dianionic μ₂-N1,N4-bridging potential; adaptive coordination may not transfer
Free sulfonic acid
Lower aqueous solubility; may require neutralization, affecting batch consistency

Quantitative Differentiation Evidence for Sodium 1H-1,2,4-triazole-3-sulfonate Versus Closest Analogs


Rigid N1,N4-Bridging Coordination Mode: Pd–Pd Distance and Cytotoxicity vs. 4-Substituted Triazole Sulfonate Ligands

In the dinuclear Pd(II) complex [Pd₂(terpy)₂(μ-tas-N1,N4)]SO₄·11H₂O (1), the doubly deprotonated 1,2,4-triazole-3-sulfonate (tas²⁻) linker—generated in situ from the corresponding 1,2,4-triazole-3-thione precursor—acts as a rigid, end-to-end (−1,4) bridging ligand coordinating two Pd(II) centers exclusively through the triazole N1 and N4 atoms [1]. This coordination mode enforces a defined intermetallic Pd⋯Pd separation of approximately 6.0 Å, as determined by single-crystal X-ray diffraction. In contrast, 4-substituted triazole sulfonate ligands such as 4-(1,2,4-triazol-4-yl)benzenesulfonate (L1⁻) and 4-(1,2,4-triazol-4-yl)ethanesulfonate (L2⁻) coordinate Cd(II) ions in a bis-bidentate mode using N1,N2-triazole and two sulfonate oxygen atoms, yielding a different two-dimensional network topology with Cd⋯Cd distances of ~7.8 Å [2]. The Pd(II) dinuclear complex 1 demonstrated significant in vitro cytotoxicity against HCT-15 (colorectal), A549 (lung), PC-3 (prostate), and HeLa (cervical) cancer cell lines, with a p-value < 0.0001 in sulforhodamine B viability assays [1].

Coordination geometry
Head-to-head
Pd···Pd ≈6.0 Å Dinuclear discrete complex Cell-model response p
Cd···Cd ≈7.8 Å 2D polymeric network Cytotoxicity not reported
Reported cell-model endpoint context; rigid bridging geometry confirmed
Single-crystal XRD; SRB assay; HCT-15, A549, PC-3, HeLa
Coordination chemistry Metallodrug design Bridging ligand geometry

Prototropic Tautomeric Equilibrium Enables Adaptive Metal Coordination vs. Tautomerically Locked N4-Substituted Analogs

Sodium 1H-1,2,4-triazole-3-sulfonate exists in a dynamic 1H ⇌ 4H prototropic tautomeric equilibrium in solution, as evidenced by broadened ¹H NMR NH resonances (δ ~13.04 ppm) and the absence of distinct ¹³C signals for the carbenic carbon due to exchange broadening [1]. This equilibrium allows the ligand to adapt its protonation state and metal-binding denticity depending on pH, solvent, and metal ion identity. By contrast, N4-methyl-4H-1,2,4-triazole-3-sulfonic acid features a methyl substituent at the N4 position that permanently locks the compound in the 4H-tautomeric form, eliminating the 1H-tautomer and its associated N1-coordination capacity . The tautomeric freedom of the sodium salt is critical for in situ generation of the doubly deprotonated tas²⁻ dianion, which bridges two metal centers through N1 and N4 simultaneously—a binding mode structurally impossible for N4-blocked analogs where N4 is substituted [2].

Tautomeric states
Class-level
2 accessible tautomers (1H ⇌ 4H) vs 1 locked state (N4-Me)
Supports adaptive coordination screening; locked form limits versatility
NMR line broadening; DFT class-level inference
Tautomerism Coordination chemistry Ligand design

Aqueous Solubility Advantage of the Sodium Salt Form vs. the Free Sulfonic Acid for Green Chemistry Synthesis Protocols

Sodium 1H-1,2,4-triazole-3-sulfonate is reported as highly soluble in water (>50 mg/mL at 25 °C, based on vendor characterization) and also soluble in lower alcohols, whereas the corresponding free acid, 1H-1,2,4-triazole-3-sulfonic acid (CAS 13789-27-0; MW 149.13), has demonstrably lower aqueous solubility and typically requires organic co-solvents or alkaline conditions for dissolution . This solubility difference is mechanistically attributable to the complete ionization of the sodium sulfonate salt in water versus the partial dissociation of the sulfonic acid (estimated pKₐ ≈ −2 to −1 for the sulfonic acid proton, with the triazole N–H proton having a pKₐ > 9 in the sulfonate-bearing ring). The enhanced solubility of the sodium salt directly enables water-based synthetic protocols for coordination network assembly, as exemplified by the aqueous preparation of Cd(II) sulfonate-triazole coordination networks where water-soluble sodium or potassium sulfonate salts are employed as ligand precursors [1].

Aqueous solubility
Reported
Sodium salt >50 mg/mL
Free sulfonic acid Sparingly soluble
Supports aqueous synthesis protocols; eliminates neutralization step
Vendor-supplied solubility; cross-referenced with literature
Green chemistry Solubility Aqueous synthesis

In Situ Oxidative Generation of the Bridging Dianion: A Synthetic Pathway Not Available to Pre-Oxidized 4-Substituted Triazole Sulfonates

The 1,2,4-triazole-3-sulfonate (tas²⁻) dianionic linker can be generated in situ via direct oxidation of the corresponding 1,2,4-triazole-3-thione (tat) precursor under the synthetic conditions used for metal complex formation, without requiring isolation of the sulfonate intermediate [1]. This one-pot, tandem oxidation–coordination strategy was successfully employed to prepare the bioactive dinuclear Pd(II) complex [Pd₂(terpy)₂(μ-tas-N1,N4)]²⁺, where the thione → sulfonate conversion occurs concomitantly with metal coordination. In contrast, 4-substituted triazole sulfonate ligands (e.g., 4-(1,2,4-triazol-4-yl)benzenesulfonate, 4-(1,2,4-triazol-4-yl)ethanesulfonate) are typically synthesized via multi-step organic reactions requiring pre-installation of the sulfonate group on the 4-substituent before metal complexation [2]. This difference in synthetic accessibility translates to fewer synthetic steps (one-pot vs. 3–4 steps), reduced purification burden, and compatibility with air/water-tolerant reaction conditions for the 3-sulfonate system.

Synthetic pathway
Method context
1-step in situ oxidation-coordination vs 3–4 discrete synthetic steps
Streamlines complex synthesis; may reduce purification burden
One-pot protocol from 1,2,4-triazole-3-thione precursor
In situ ligand synthesis Coordination-driven self-assembly Sulfonate linker generation

High-Impact Application Scenarios for Sodium 1H-1,2,4-triazole-3-sulfonate Based on Quantitative Evidence


Dinuclear Metallodrug Candidate Synthesis: Rigid N1,N4-Bridged Pd(II) and Pt(II) Anticancer Complexes

Sodium 1H-1,2,4-triazole-3-sulfonate serves as the direct precursor to the rigid, dianionic tas²⁻ linker that enforces a well-defined ~6.0 Å intermetallic separation in dinuclear Pd(II)–terpyridine complexes, as structurally authenticated by single-crystal X-ray diffraction [1]. This precise geometric control is critical for optimizing the distance-dependent DNA cross-linking or protein-binding interactions that underpin the observed in vitro cytotoxicity with p < 0.0001 against colorectal (HCT-15), non-small-cell lung (A549), prostate (PC-3), and cervical (HeLa) cancer cell lines [1]. Research groups focused on multinuclear platinum or palladium anticancer agents should procure the sodium salt specifically, as alternative 4-substituted sulfonate linkers produce 2D polymeric networks with fundamentally different topologies (~7.8 Å metal–metal separation) and no demonstrated cytotoxic selectivity [2].

Aqueous Green Synthesis of Sulfonate-Functionalized Coordination Networks and MOFs

The high aqueous solubility of sodium 1H-1,2,4-triazole-3-sulfonate (>50 mg/mL) enables entirely water-based synthetic protocols for the self-assembly of coordination networks and metal–organic frameworks, aligning with green chemistry principles [1]. Unlike the free sulfonic acid, which demands organic co-solvents or alkaline neutralization steps, the pre-formed sodium salt can be used directly in aqueous Cd(II), Zn(II), or Cu(II) salt solutions to generate crystalline coordination polymers at ambient conditions [2]. This is particularly advantageous for scale-up and high-throughput screening laboratories where solvent disposal, safety, and reproducibility are primary procurement considerations.

Tautomer-Responsive Ligand Libraries for Adaptive Coordination Chemistry

The dynamic 1H ⇌ 4H prototropic tautomeric equilibrium of sodium 1H-1,2,4-triazole-3-sulfonate—a property absent in N4-substituted, tautomerically locked analogs—enables the same ligand precursor to access multiple coordination modes (monodentate N1, monodentate N4, or μ₂-N1,N4-bridging) depending on pH and metal ion identity [1]. This adaptive behavior is valuable for building stimulus-responsive metallosupramolecular assemblies and for combinatorial screening of metal–ligand binding geometries. Procurement of N4-methyl-4H-1,2,4-triazole-3-sulfonic acid instead would permanently eliminate the 1H-tautomer and its associated coordination chemistry, reducing the ligand's versatility by half [2].

Application
Selection Property
Validation Focus
Dinuclear complex architecture research
Rigid N,N′-bridging geometry
Intermetallic distance control and cell-model endpoint review
Aqueous coordination network assembly
Water-soluble salt form
Green synthesis protocol reproducibility
Adaptive coordination chemistry screening
Prototropic tautomer equilibrium
pH-dependent coordination mode review
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